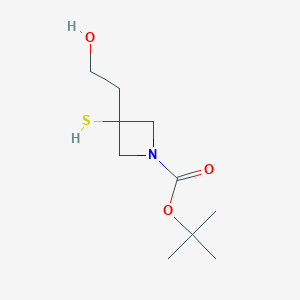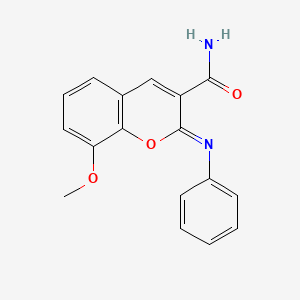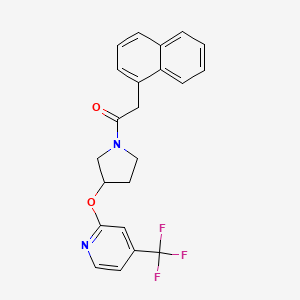
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19F3N2O2 and its molecular weight is 400.401. The purity is usually 95%.
BenchChem offers high-quality 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Recognition and Sensing
The compound has potential applications in the field of molecular recognition and sensing. Studies have shown that derivatives of naphthalene exhibit remarkable selectivity towards transition metal ions, such as Cu2+ ions, in methanol or methanol–water mixtures. This selectivity is accompanied by a color change, indicating its potential as a chemosensor for transition metals. The detection limits for Cu2+ with certain naphthalene derivatives have been reported to be as low as 1.48 × 10^−8 mol L^−1, showcasing their high sensitivity and potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Coordination Polymers and Architectures
Another significant application is in the self-assembly of coordination polymers and architectures. Long bis(4-pyridyl) ligands, similar in structural motif to the compound , have been used to generate a variety of structural motifs characterized by long metal–metal separations. These structures have applications in materials science, particularly in the development of new materials with specific magnetic, conductive, or luminescent properties. The synthesis and study of such coordination products provide insights into the design of new materials for technological applications (Banfi et al., 2002).
Organic Catalysis
In organic synthesis, certain derivatives structurally related to 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have been used as organocatalysts. These compounds exhibit high catalytic activity towards specific reactions, such as the asymmetric Michael reaction of cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity. This demonstrates the compound's potential in facilitating highly selective and efficient organic transformations, which is crucial in the synthesis of biologically active molecules and pharmaceuticals (Syu et al., 2010).
Fluorescence and Luminescence
Compounds containing naphthalene units, especially those modified with trifluoromethyl groups, have been explored for their fluorescent properties. These compounds can serve as efficient fluorophores, emitting in long-wave regions with high quantum yields. Their unique photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), bioimaging, and as probes in fluorescence spectroscopy. The ability to fine-tune the luminescent properties of these compounds by structural modification opens up possibilities for their use in a wide range of optical and electronic devices (Sagitova et al., 2023).
特性
IUPAC Name |
2-naphthalen-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-10-26-20(13-17)29-18-9-11-27(14-18)21(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,13,18H,9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMKXRYPXCSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)
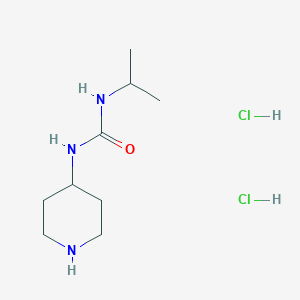

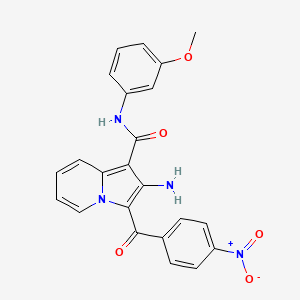
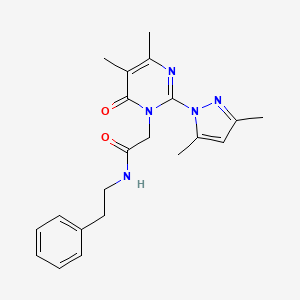
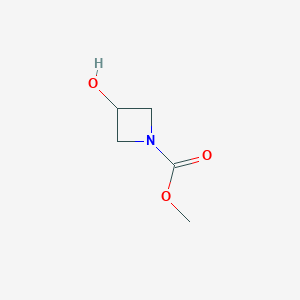
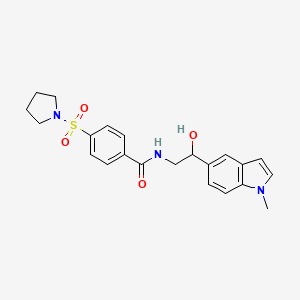
![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)
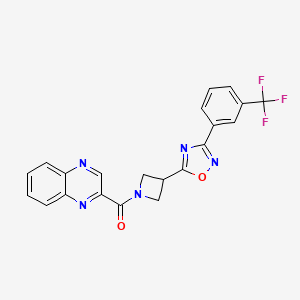
![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)
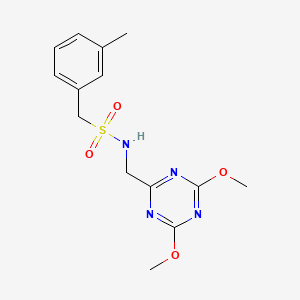
![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)
